![molecular formula C14H12N4O B11788265 2-(1H-Benzo[d]imidazol-2-yl)benzohydrazide](/img/structure/B11788265.png)
2-(1H-Benzo[d]imidazol-2-yl)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-Benzo[d]imidazol-2-yl)benzohydrazide is a compound that belongs to the benzimidazole family. Benzimidazole derivatives are known for their wide range of biological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Benzo[d]imidazol-2-yl)benzohydrazide typically involves the reaction of 2-aminobenzimidazole with benzoyl hydrazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or dimethyl sulfoxide (DMSO), under reflux conditions . The reaction mixture is heated to a specific temperature, often around 80-100°C, for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more environmentally friendly .
化学反応の分析
Types of Reactions
2-(1H-Benzo[d]imidazol-2-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF) under mild conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are often conducted in polar solvents like DMSO or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction can lead to the formation of amine derivatives .
科学的研究の応用
2-(1H-Benzo[d]imidazol-2-yl)benzohydrazide has several scientific research applications, including:
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-(1H-Benzo[d]imidazol-2-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound may inhibit the function of certain enzymes involved in cell proliferation and survival, such as tyrosine kinases . It can also induce apoptosis (programmed cell death) in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
類似化合物との比較
Similar Compounds
2-(1H-Benzo[d]imidazol-2-yl)aniline: Another benzimidazole derivative with similar biological activities but different functional groups.
2-(1H-Benzo[d]imidazol-2-yl)quinoline: Known for its antitumor properties and used in medicinal chemistry.
2-(1H-Benzo[d]imidazol-2-yl)acetate: Utilized in the synthesis of various heterocyclic compounds and has applications in organic synthesis.
Uniqueness
2-(1H-Benzo[d]imidazol-2-yl)benzohydrazide stands out due to its unique hydrazide functional group, which imparts distinct chemical reactivity and biological activity. This functional group allows the compound to participate in a wider range of chemical reactions and enhances its potential as a versatile building block in synthetic chemistry .
特性
分子式 |
C14H12N4O |
|---|---|
分子量 |
252.27 g/mol |
IUPAC名 |
2-(1H-benzimidazol-2-yl)benzohydrazide |
InChI |
InChI=1S/C14H12N4O/c15-18-14(19)10-6-2-1-5-9(10)13-16-11-7-3-4-8-12(11)17-13/h1-8H,15H2,(H,16,17)(H,18,19) |
InChIキー |
CBTBPBKUYNIXTF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)C(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


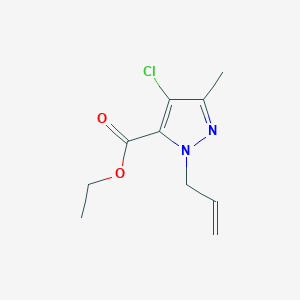


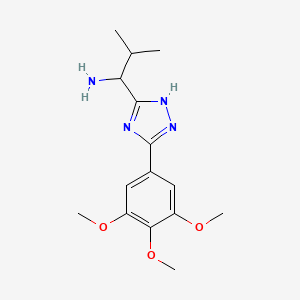

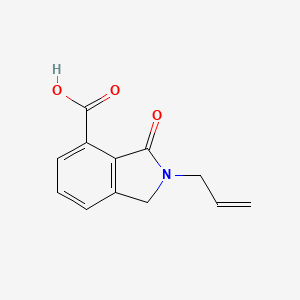
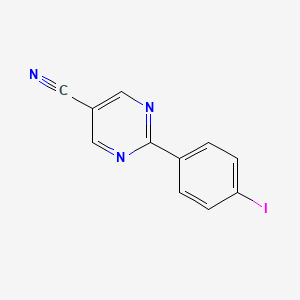
![5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3-ethyl-1,2,4-oxadiazole](/img/structure/B11788221.png)
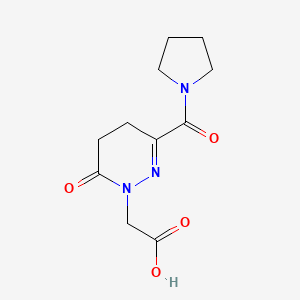
![2-(Difluoromethoxy)-6-fluorobenzo[d]oxazole](/img/structure/B11788238.png)
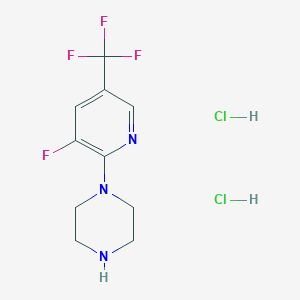
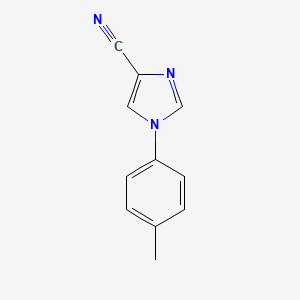
![1,1,1,3,3,3-Hexafluoropropane-2,2-diol-1,8-diazo-bicyclo[5.4.0]undec-7-enesalt](/img/structure/B11788258.png)

